![molecular formula C9H13BO3 B1521717 [4-(1-Methoxyethyl)phenyl]boronic acid CAS No. 945723-15-9](/img/structure/B1521717.png)
[4-(1-Methoxyethyl)phenyl]boronic acid
Overview
Description
“[4-(1-Methoxyethyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 945723-15-9 and a molecular weight of 180.01 .
Synthesis Analysis
While specific synthesis methods for “[4-(1-Methoxyethyl)phenyl]boronic acid” were not found, boronic acids are generally used in Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis
The linear formula for “[4-(1-Methoxyethyl)phenyl]boronic acid” is C9H13BO3 .Chemical Reactions Analysis
Boronic acids, including “[4-(1-Methoxyethyl)phenyl]boronic acid”, are used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Physical And Chemical Properties Analysis
“[4-(1-Methoxyethyl)phenyl]boronic acid” is a solid substance that is stored at normal temperatures . Its molecular weight is 180.01 .Scientific Research Applications
Chemical Synthesis
“[4-(1-Methoxyethyl)phenyl]boronic acid” is often used in chemical synthesis . It can be involved in various reactions as a reagent .
Proteomics Research
This compound can be used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Material Science
In the field of material science, “[4-(1-Methoxyethyl)phenyl]boronic acid” can be used in the development of new materials .
Chromatography
“[4-(1-Methoxyethyl)phenyl]boronic acid” can also be used in chromatography, a laboratory technique for the separation of a mixture .
Mechanism of Action
The mechanism of action for boronic acids in Suzuki–Miyaura cross-coupling involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with an organic group. In transmetalation, the organic group is transferred from boron to palladium .
Safety and Hazards
“[4-(1-Methoxyethyl)phenyl]boronic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and can cause skin and eye irritation . Safety measures include washing hands and face thoroughly after handling, and seeking medical attention if irritation persists .
properties
IUPAC Name |
[4-(1-methoxyethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-7(13-2)8-3-5-9(6-4-8)10(11)12/h3-7,11-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJVIYUOJJYGRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672389 | |
Record name | [4-(1-Methoxyethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(1-Methoxyethyl)phenyl]boronic acid | |
CAS RN |
945723-15-9 | |
Record name | [4-(1-Methoxyethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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